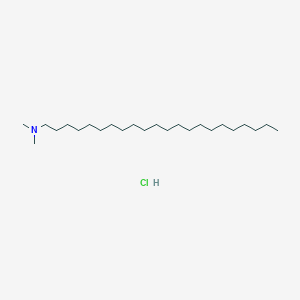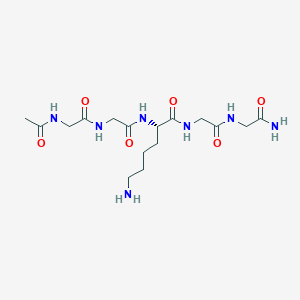![molecular formula C18H33NO4Sn B14264024 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione CAS No. 139257-44-6](/img/structure/B14264024.png)
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core with a tributylstannyl group attached via an oxoethyl linker
Vorbereitungsmethoden
The synthesis of 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with a tributylstannyl reagent under specific conditions. The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced stannyl derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Biology: The compound can be used in the study of biological systems where stannyl groups play a role.
Industry: Used in the production of stannylated compounds for various industrial applications.
Wirkmechanismus
The mechanism by which 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione exerts its effects involves the interaction of the stannyl group with specific molecular targets. The oxoethyl linker facilitates the delivery of the stannyl group to the target site, where it can participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione can be compared with other similar compounds such as:
1-{2-Oxo-2-[(trimethylsilyl)oxy]ethyl}pyrrolidine-2,5-dione: Similar structure but with a trimethylsilyl group instead of a tributylstannyl group.
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2-one: Similar structure but with a pyrrolidine-2-one core instead of pyrrolidine-2,5-dione. The uniqueness of this compound lies in its specific stannyl group and the oxoethyl linker, which provide distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
139257-44-6 |
|---|---|
Molekularformel |
C18H33NO4Sn |
Molekulargewicht |
446.2 g/mol |
IUPAC-Name |
tributylstannyl 2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C6H7NO4.3C4H9.Sn/c8-4-1-2-5(9)7(4)3-6(10)11;3*1-3-4-2;/h1-3H2,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
MLYNJLKATVRFJC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CN1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


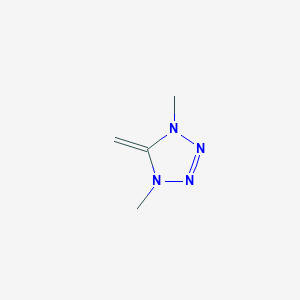

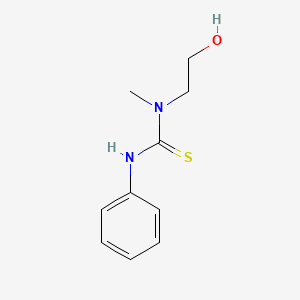
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
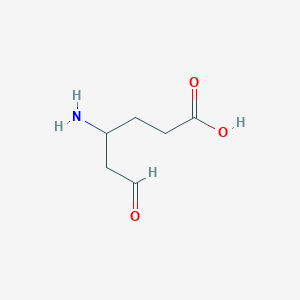
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)

